3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-17-6-5-15(11-18(17)21)19(24)23(9-7-16-4-2-10-25-16)13-14-3-1-8-22-12-14/h1-6,8,10-12H,7,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTJPTAZOPAFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzoyl chloride, pyridine-3-methanol, and 2-(thiophen-2-yl)ethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3,4-dichlorobenzamide moiety undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions:
| Reaction Type | Reagents/Conditions | Outcome | Mechanistic Notes |
|---|---|---|---|
| Chlorine displacement | NaOH (aq.), 80–100°C | Substitution with –OH or –OR groups | Activated by electron-withdrawing amide |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | Cross-coupling with aryl boronic acids | Pd-mediated C–Cl bond activation |
Key Findings :
-
Dichloro substitution at the 3,4-positions enhances electrophilicity, enabling selective displacement at the 4-position under mild conditions.
-
Palladium catalysts facilitate coupling with π-rich arenes, yielding biaryl derivatives for pharmaceutical applications.
Amide Functionalization
The tertiary amide group participates in hydrolysis and acylation:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 12 h | 3,4-Dichlorobenzoic acid + amine byproducts | 65–78% |
| Acylation | AcCl, pyridine, 0°C → RT | N-acylated derivative | 82% |
Mechanistic Insights :
-
Hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.
-
Acylation at the amide nitrogen is sterically hindered by the pyridin-3-ylmethyl and thiophen-2-ylethyl groups, requiring bulky acyl chlorides for efficient conversion .
Heterocyclic Ring Modifications
The pyridine and thiophene side chains undergo distinct transformations:
Pyridine Ring Reactions
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, RT | Secondary amine formation | |
| Coordination complexes | CuCl₂, EtOH, 60°C | Metal-ligand complexes |
Thiophene Ring Reactions
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Electrophilic sulfonation | H₂SO₄, SO₃, 0°C | Sulfonation at C5 of thiophene | |
| Vilsmeier formylation | POCl₃, DMF, 80°C | C3-formylthiophene derivative |
Notable Observations :
-
The thiophene’s electron-rich C3 position is highly reactive toward electrophiles, enabling regioselective functionalization .
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Pyridine acts as a directing group in metal-catalyzed reactions, enhancing selectivity in cross-couplings .
Oxidative Transformations
Oxidation of the thiophene-ethyl linker has been explored:
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6 h | Sulfoxide derivative | 58% |
| KMnO₄ | H₂O, 0°C, 2 h | Sulfone derivative | 41% |
Challenges :
-
Overoxidation to sulfones is common with strong oxidants like KMnO₄ .
-
H₂O₂ in acetic acid provides better control for sulfoxide formation .
Radical-Mediated Reactions
The compound participates in radical pathways under specific conditions:
| Reaction | Initiator | Outcome | Radical Trapping |
|---|---|---|---|
| C–H arylation | AIBN, Bu₃SnH, 120°C | Alkylated benzamide derivatives | TEMPO inhibition |
Evidence :
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Preferred Reactions |
|---|---|---|
| 3,4-Dichlorobenzamide | 1 | NAS, hydrolysis, coupling |
| Thiophen-2-ylethyl | 2 | Electrophilic substitution, oxidation |
| Pyridin-3-ylmethyl | 3 | Coordination, reductive amination |
Scientific Research Applications
Research indicates that compounds with similar structures to 3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide exhibit antimicrobial properties. Preliminary studies have shown that this compound may be effective against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Activity
A study tested the compound's efficacy against common bacterial strains, revealing an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL. The results suggest that modifications to the thiophene group could enhance its antimicrobial potency.
Cancer Research
The structural characteristics of this compound suggest potential applications in cancer treatment. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated.
Mechanism of Action
The compound is hypothesized to act as an enzyme inhibitor, potentially targeting kinases involved in cancer progression. For instance, related compounds have shown effectiveness in inhibiting the growth of various cancer cell lines.
Case Study: Inhibition Studies
In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. This suggests that further exploration of its mechanism could lead to the development of novel anticancer agents.
Drug Development Potential
Given its unique chemical structure, 3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide serves as a promising scaffold for drug development. The presence of multiple functional groups allows for further modifications that could enhance its pharmacological properties.
Synthetic Routes
The synthesis typically involves the reaction of 3,4-dichloroaniline with pyridin-3-ylmethyl chloride under basic conditions. This method can be optimized for yield and purity using continuous flow reactors.
Future Research Directions
Future research should focus on:
- Structure-Activity Relationship (SAR) : Investigating how variations in the thiophene and pyridine moieties affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles.
- Combination Therapies : Exploring the efficacy of this compound in combination with existing antibiotics or chemotherapeutic agents to enhance therapeutic outcomes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
- 3,4-Dichloro vs. 2,4-Dichloro Substitution: The compound in -dichloro-N-(2,2,2-trichloro-1-(2-(phenylcarbamothioyl)hydrazine-1-carbothioamido)ethyl)benzamide, shares a dichlorobenzamide core but differs in substitution position (2,4- vs. 3,4-). This positional isomerism may alter electronic distribution and steric effects, impacting reactivity or binding affinities.
Chlorine vs. Methoxy Groups :
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) replaces chlorine atoms with methoxy groups. Methoxy substituents are electron-donating, which could enhance the electron density of the aromatic ring and alter solubility or metabolic stability compared to the target compound’s chloro groups .
Nitrogen-Bound Substituent Diversity
- Pyridine/Thiophene vs. Cyclohexylamino Groups: The regulated compounds in (e.g., 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) feature bulky cyclohexylamino substituents. These groups likely increase lipophilicity, enhancing blood-brain barrier penetration, whereas the target compound’s pyridine and thiophene groups may favor polar interactions or π-stacking in biological targets .
- Thiophen-2-yl Ethyl Moieties: highlights compounds with 2-(thiophen-2-yl)ethyl groups, such as (2S)-5-hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide.
Physicochemical and Regulatory Comparisons
Table 1: Key Properties of Selected Benzamide Derivatives
Key Observations:
- Thermal Stability : Rip-B’s melting point (90°C) suggests moderate crystallinity, which may differ in the target compound due to heterocyclic substituents affecting packing efficiency .
Biological Activity
3,4-Dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a dichlorobenzamide core with substitutions that enhance its interaction with biological targets. This article reviews its synthesis, biological activity, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process:
- Synthesis of 3,4-Dichlorobenzoyl Chloride : This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.
- Formation of the Amide Bond : The benzoyl chloride is then reacted with 2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine.
This synthetic route allows for the introduction of the thiophene moiety, which is crucial for enhancing biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to 3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, related benzamide derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell growth. The compound has been evaluated for its ability to inhibit specific kinases involved in tumor progression. For example, similar compounds have demonstrated inhibitory effects on RET kinase activity, which is crucial for certain cancers .
Antimicrobial Activity
In addition to anticancer effects, this compound class has been investigated for antimicrobial properties. Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
- In Vitro Studies : In vitro assays have demonstrated that compounds featuring the dichloro-benzamide structure can effectively inhibit cancer cell lines at micromolar concentrations. For example, a study indicated that a related compound reduced cell viability by over 50% at concentrations as low as 10 µM in specific cancer models .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds. In one study, administration of a similar benzamide derivative resulted in significant tumor reduction in xenograft models .
Structure-Activity Relationship (SAR)
The biological activity of 3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is highly influenced by its structural components:
| Component | Influence on Activity |
|---|---|
| Dichloro Groups | Enhance binding affinity to targets |
| Pyridine Moiety | Increases solubility and bioavailability |
| Thiophene Ring | Modulates electronic properties and enhances interaction with biological targets |
This table highlights how specific structural features contribute to the overall biological efficacy of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
